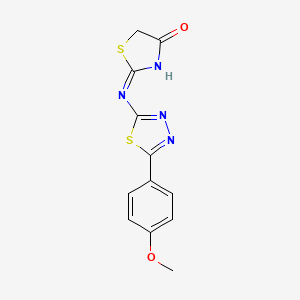
(2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic compound that features a purine base attached to a tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol typically involves multi-step organic synthesis. The starting materials often include purine derivatives and tetrahydropyran intermediates. Key steps may involve:
Nucleophilic substitution: reactions to introduce the purine base.
Oxidation and reduction: steps to achieve the desired stereochemistry.
Protecting group strategies: to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity while minimizing costs. This could involve:
Catalytic processes: to enhance reaction rates.
Continuous flow reactors: for large-scale synthesis.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the purine ring can lead to dihydropurine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Disulfides, sulfonic acids.
Reduction products: Dihydropurine derivatives.
Substitution products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of nucleoside analogs: Used in the development of antiviral and anticancer agents.
Study of reaction mechanisms: Provides insights into the behavior of purine derivatives.
Biology
Enzyme inhibition: Acts as an inhibitor for certain enzymes involved in nucleotide metabolism.
Biomolecular interactions: Studied for its interactions with DNA and RNA.
Medicine
Drug development: Potential use in the development of therapeutic agents for diseases such as cancer and viral infections.
Diagnostic tools: Used in the design of probes for detecting specific biomolecules.
Industry
Chemical manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Biotechnology: Applications in the development of biosensors and biocatalysts.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with molecular targets such as enzymes and nucleic acids. The thiol group can form covalent bonds with active site residues of enzymes, leading to inhibition. The purine base can engage in hydrogen bonding and π-π interactions with nucleic acids, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,4S,5R)-2-(6-Hydroxy-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol: Similar structure but with a hydroxyl group instead of a thiol group.
(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol: Contains an amino group instead of a thiol group.
Uniqueness
The presence of the thiol group in (2R,3R,4S,5R)-2-(6-Mercapto-9H-purin-9-yl)tetrahydro-2H-pyran-3,4,5-triol imparts unique chemical reactivity, making it a valuable compound for specific applications such as enzyme inhibition and the formation of disulfide bonds.
Eigenschaften
Molekularformel |
C10H12N4O4S |
|---|---|
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
9-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H12N4O4S/c15-4-1-18-10(7(17)6(4)16)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6+,7-,10-/m1/s1 |
InChI-Schlüssel |
BPIINOQXEGAJIX-GAWUUDPSSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)N2C=NC3=C2NC=NC3=S)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)N2C=NC3=C2NC=NC3=S)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12928261.png)
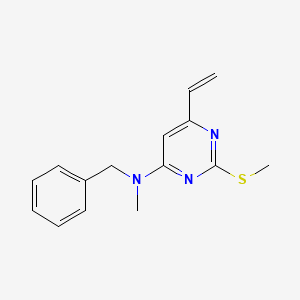
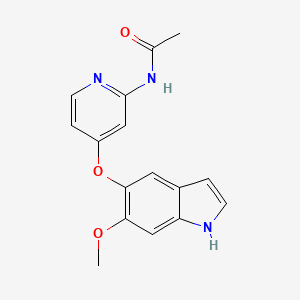
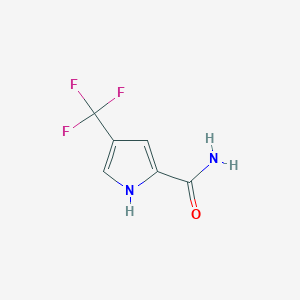
![9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12928289.png)
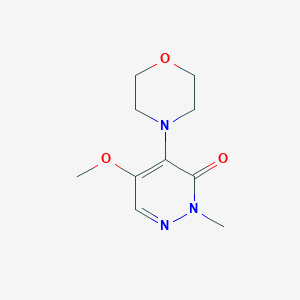
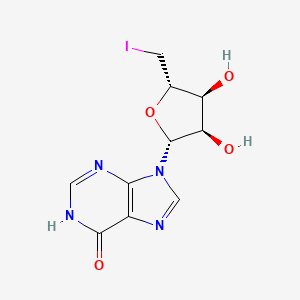
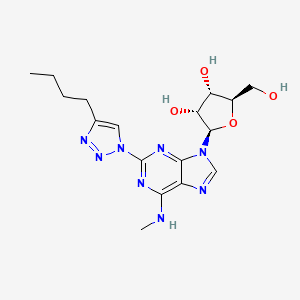
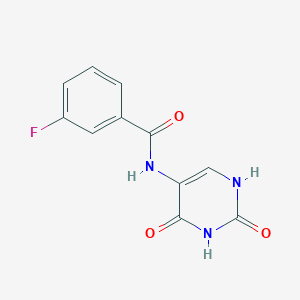

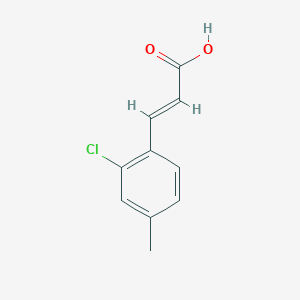

![N-(4-Chloro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12928337.png)
